O-(4-bromophenyl)hydroxylamine
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Overview
Description
O-(4-bromophenyl)hydroxylamine is an organic compound with the molecular formula C6H6BrNO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-bromophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromonitrobenzene with hydroxylamine under reducing conditions. The reaction typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate nitroso compound, which is subsequently reduced to the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-(4-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted phenylhydroxylamines depending on the nucleophile used.
Scientific Research Applications
O-(4-bromophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O-(4-bromophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- O-(4-chlorophenyl)hydroxylamine
- O-(4-fluorophenyl)hydroxylamine
- O-(4-methylphenyl)hydroxylamine
Uniqueness
O-(4-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic properties, making it valuable for certain synthetic applications.
Properties
IUPAC Name |
O-(4-bromophenyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMRDUVCXLKHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1ON)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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